

Cross-species differences in response to Cholecystokinin-J (rat vs. mouse)

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Compound of Interest

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A Comparative Guide to Cholecystokinin (CCK) Response: Rat vs. Mouse

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological and behavioral responses to Cholecystokinin (CCK) in two of the most commonly used preclinical models: the rat and the mouse. Understanding the species-specific differences is crucial for the accurate interpretation of experimental data and its translation to human physiology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways.

Key Physiological and Behavioral Responses to CCK

Cholecystokinin, a peptide hormone and neurotransmitter, plays a significant role in regulating gastrointestinal function and central nervous system activity. Its primary effects include the induction of satiety, modulation of anxiety, and stimulation of pancreatic enzyme secretion. While the fundamental actions of CCK are conserved across many species, notable differences exist in the magnitude and mechanistic underpinnings of these responses between rats and mice.

Feeding Behavior

CCK is a well-established satiety signal in both rats and mice, primarily acting via the CCK-A (CCK1) receptor to reduce food intake. However, the long-term consequences of altered CCK signaling on energy homeostasis reveal a significant divergence between the two species.

Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which lack functional CCK-A receptors, exhibit hyperphagia and develop obesity. This phenotype is linked to alterations in neuropeptide Y (NPY) expression in the dorsomedial hypothalamus (DMH). In stark contrast, mice with a targeted deletion of the CCK-A receptor do not become obese and maintain normal daily food intake, suggesting the recruitment of different central pathways to compensate for the absence of CCK-mediated satiety signals.

Table 1: Comparative Effects of CCK-8 on Food Intake

Parameter	Rat	Mouse
Effective Dose for Satiety	Intraperitoneal (IP) injections of CCK-8 at doses of 1, 2, 4, and 8 nmol/kg significantly reduce 30-minute food intake in food-deprived rats.[1] The threshold dose for suppressing 30-minute food intake is 2 µg/kg in both obese (ob/ob) and lean mice.[2]	Wild-type mice show a significant reduction in 30-minute food intake at doses of 3 µg/kg and higher of intraperitoneally administered CCK-8 after an overnight fast. [3]
Receptor Subtype	The anorectic activity of CCK appears to be mediated through low-affinity CCK-A receptors.	The anorectic activity of CCK appears to be mediated through low-affinity CCK-A receptors.
Effect of CCK-A Receptor Knockout	OLETF rats (lacking CCK-A receptors) are hyperphagic and obese.	CCK-A receptor knockout mice have normal daily food intake and body weight.[4]

Anxiety-Related Behavior

CCK, particularly through its interaction with the CCK-B (CCK2) receptor in the brain, is known to exert anxiogenic (anxiety-promoting) effects. The administration of CCK agonists, such as CCK-4, can induce anxiety-like behaviors in both rats and mice. However, the sensitivity and behavioral manifestation of these effects can differ.

Studies have shown that the anxiogenic effects of CCK-4 are more pronounced in certain rat strains, such as the PVG hooded rat, compared to Sprague-Dawley rats. In mice, the results have been more variable, with some studies reporting anxiogenic effects of CCK agonists in the elevated plus-maze, while others have found no significant impact.^[5] This suggests that genetic background and experimental conditions can significantly influence the outcome.

Table 2: Comparative Effects of CCK on Anxiety-Like Behavior

Parameter	Rat	Mouse
Primary Receptor Subtype	CCK-B (CCK2) receptors in the brain, particularly the amygdala, mediate the anxiogenic effects of CCK.	CCK-B (CCK2) receptors are implicated in anxiety-related behaviors.
Effect of CCK-4 (Agonist)	CCK-4 induces anxiety-like behavior, with responses being strain-dependent. For example, PVG hooded rats show a more pronounced anxiogenic effect compared to Sprague-Dawley rats.	The effects of CCK-4 on anxiety-like behavior in the elevated plus-maze have been inconsistent across studies.
Effect of CCK Antagonists	CCK-B receptor antagonists can have anxiolytic effects, particularly in models of heightened anxiety.	The effects of CCK antagonists on baseline anxiety are not consistently observed.

Pancreatic Secretion

CCK is a potent secretagogue for pancreatic enzyme secretion in both rats and mice. The general dose-response relationship for CCK-induced amylase release from isolated pancreatic acini is biphasic, or "bell-shaped," in both species. Secretion increases with rising CCK

concentrations, reaching a peak at around 100 pM, and then declines at supra-maximal concentrations. While the overall pattern is similar, subtle differences in sensitivity and the magnitude of the response may exist.

Table 3: Comparative Effects of CCK-8 on Pancreatic Amylase Secretion (In Vitro)

Parameter	Rat	Mouse
Dose-Response Curve	Biphasic ("bell-shaped") with maximal stimulation at approximately 100 pM CCK-8.	Biphasic ("bell-shaped") with maximal stimulation at approximately 100 pM CCK-8.
Receptor Subtype	Primarily mediated by high-affinity CCK-A receptors at physiological concentrations.	Primarily mediated by high-affinity CCK-A receptors at physiological concentrations.
Signaling Pathway	Activation of phospholipase C, leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.	Activation of phospholipase C, leading to IP3 production and intracellular calcium mobilization.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are methodologies for key experiments cited in this guide.

Intraperitoneal (IP) Injection for Behavioral Studies

This protocol is a standard method for administering CCK to assess its effects on feeding and anxiety.

Materials:

- CCK-8 or CCK-4 (sulfated)
- Sterile 0.9% saline
- Insulin syringes with 28-30 gauge needles

- Animal scale

Procedure:

- Preparation of CCK solution: Dissolve CCK in sterile 0.9% saline to the desired concentration. For behavioral studies, doses typically range from 1 to 10 µg/kg body weight.
- Animal Handling: Handle the animals gently to minimize stress. For rats, a two-person handling technique is often preferred, with one person restraining the animal and the other performing the injection. For mice, a single person can typically perform the injection by securing the mouse by the scruff of the neck.
- Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
- Injection Technique: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ. Inject the solution slowly.
- Post-injection: Return the animal to its home cage or the testing apparatus and observe for any adverse reactions.

Elevated Plus-Maze (EPM) for Anxiety Assessment

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

- A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The dimensions of the maze are typically smaller for mice than for rats.

Procedure:

- Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
- Drug Administration: Administer CCK or vehicle via IP injection at a specified time before the test (e.g., 15-30 minutes).

- **Test Initiation:** Place the animal in the center of the maze, facing one of the open arms.
- **Data Collection:** Record the animal's behavior for a 5-minute period using a video camera and tracking software. Key parameters to measure include:
 - Time spent in the open arms
 - Time spent in the closed arms
 - Number of entries into the open arms
 - Number of entries into the closed arms
- **Analysis:** An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

In Vitro Pancreatic Amylase Secretion Assay

This assay measures the amount of amylase released from isolated pancreatic acini in response to CCK stimulation.

Materials:

- Collagenase
- HEPES-buffered Ringer's solution
- Bovine serum albumin (BSA)
- CCK-8
- Amylase activity assay kit

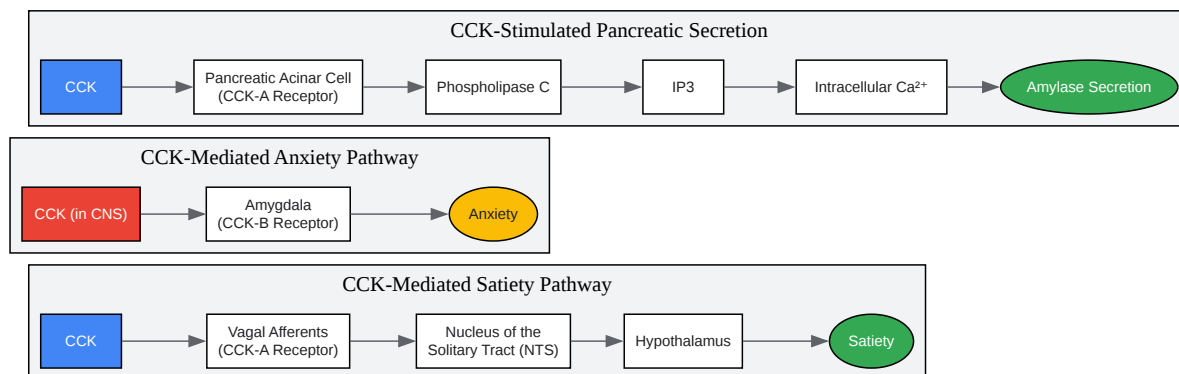
Procedure:

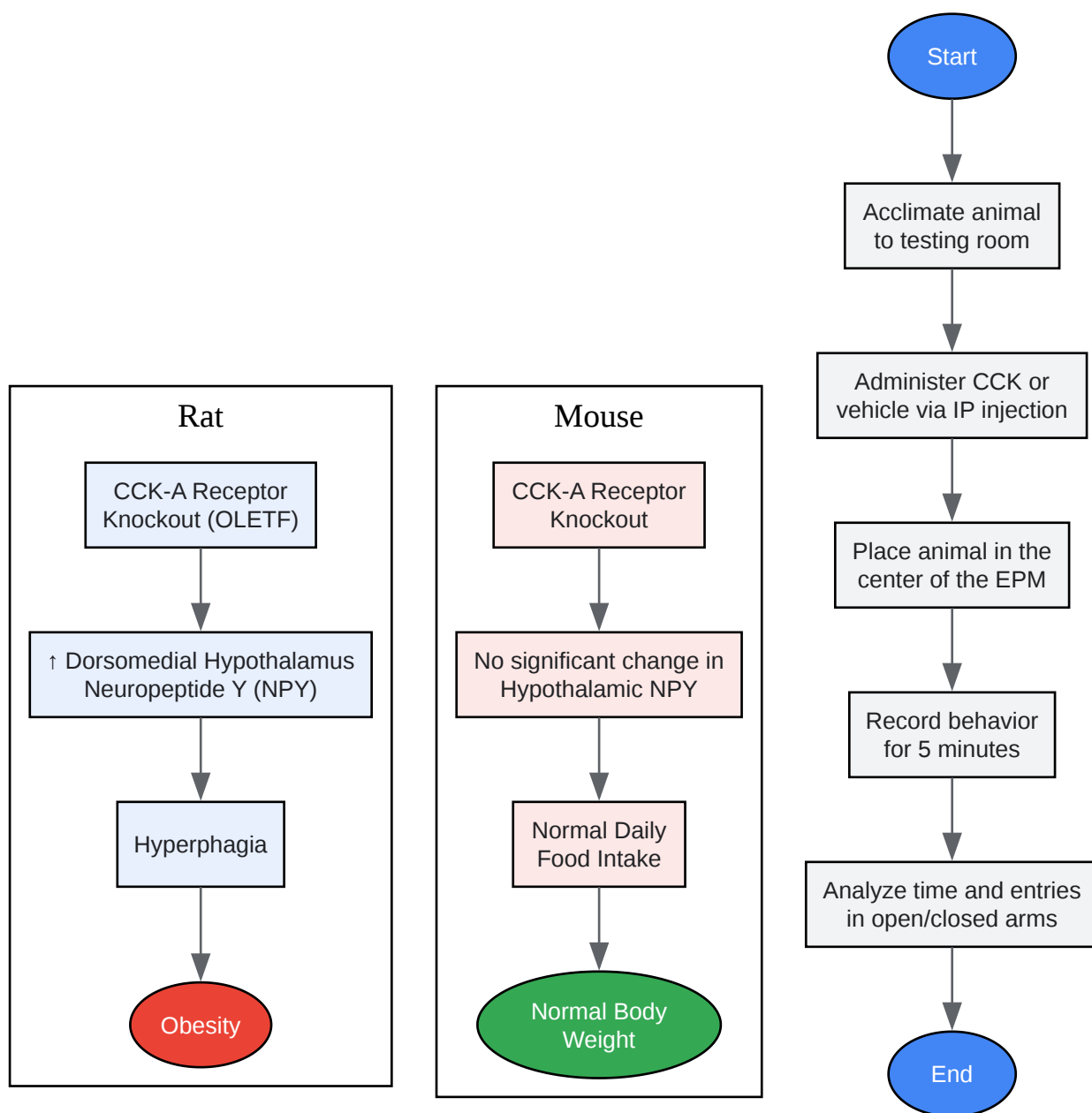
- **Acinar Isolation:** Euthanize the animal and surgically remove the pancreas. Digest the pancreas with collagenase to isolate the acini.

- **Incubation:** Incubate the isolated acini in HEPES-buffered Ringer's solution containing BSA at 37°C.
- **Stimulation:** Add varying concentrations of CCK-8 to the acini suspension and incubate for a specified time (e.g., 30 minutes).
- **Sample Collection:** Separate the supernatant (containing secreted amylase) from the acini by centrifugation.
- **Amylase Measurement:** Measure the amylase activity in the supernatant using a commercial assay kit.
- **Data Analysis:** Express the amylase release as a percentage of the total amylase content in the acini. Plot the amylase release against the CCK concentration to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the response to CCK can aid in understanding the species-specific differences.





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References

- 1. researchgate.net [researchgate.net]
- 2. A sex difference in the effect of CCK-8 on food and water intake in obese (ob/ob) and lean (+/+) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of peripheral administration of cholecystokinin on food intake in apolipoprotein AIV knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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